7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one
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Overview
Description
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-ethyl-8-methylcoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds in the geranyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the geranyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst can be used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in certain fragrances.
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Geranyloxycoumarin
- 7-Ethoxy-4-methylcoumarin
- 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-8-methyl-4-propyl-2H-chromen-2-one
Uniqueness
7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-ethyl-8-methylchromen-2-one |
InChI |
InChI=1S/C22H28O3/c1-6-18-14-21(23)25-22-17(5)20(11-10-19(18)22)24-13-12-16(4)9-7-8-15(2)3/h8,10-12,14H,6-7,9,13H2,1-5H3/b16-12+ |
InChI Key |
WKUWGOFUKNHFDG-FOWTUZBSSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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